molecular formula C14H16O3 B14619067 Benzoic acid;cyclohepta-3,5-dien-1-ol CAS No. 59171-91-4

Benzoic acid;cyclohepta-3,5-dien-1-ol

Cat. No.: B14619067
CAS No.: 59171-91-4
M. Wt: 232.27 g/mol
InChI Key: FBSGKEAMVIOUQG-UHFFFAOYSA-N
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Description

Benzoic acid;cyclohepta-3,5-dien-1-ol: is a unique compound that combines the structural features of benzoic acid and cyclohepta-3,5-dien-1-ol Benzoic acid is a simple aromatic carboxylic acid, while cyclohepta-3,5-dien-1-ol is a cyclic alcohol with a seven-membered ring containing two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;cyclohepta-3,5-dien-1-ol can be achieved through several methods. One common approach involves the reaction of benzoic acid with cyclohepta-3,5-dien-1-ol under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of benzoic acid and cyclohepta-3,5-dien-1-ol in the presence of a metal catalyst, such as palladium or platinum. This process allows for the selective reduction of the double bonds in cyclohepta-3,5-dien-1-ol while preserving the carboxylic acid group in benzoic acid.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;cyclohepta-3,5-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid derivatives and cyclohepta-3,5-dien-1-one.

    Reduction: Reduction reactions can convert the double bonds in cyclohepta-3,5-dien-1-ol to single bonds, resulting in cycloheptanol derivatives.

    Substitution: The aromatic ring in benzoic acid can undergo electrophilic substitution reactions, leading to the formation of substituted benzoic acid derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens.

Major Products Formed

    Oxidation: Benzoic acid derivatives and cyclohepta-3,5-dien-1-one.

    Reduction: Cycloheptanol derivatives.

    Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid;cyclohepta-3,5-dien-1-ol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid;cyclohepta-3,5-dien-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anti-inflammatory effects could be due to the modulation of inflammatory pathways.

Comparison with Similar Compounds

Benzoic acid;cyclohepta-3,5-dien-1-ol can be compared with other similar compounds, such as:

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    Cyclohepta-3,5-dien-1-ol: A cyclic alcohol with potential biological activities.

    Salicylic acid: An aromatic carboxylic acid with anti-inflammatory and antimicrobial properties.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties

Properties

CAS No.

59171-91-4

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

benzoic acid;cyclohepta-3,5-dien-1-ol

InChI

InChI=1S/C7H6O2.C7H10O/c8-7(9)6-4-2-1-3-5-6;8-7-5-3-1-2-4-6-7/h1-5H,(H,8,9);1-4,7-8H,5-6H2

InChI Key

FBSGKEAMVIOUQG-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CCC1O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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